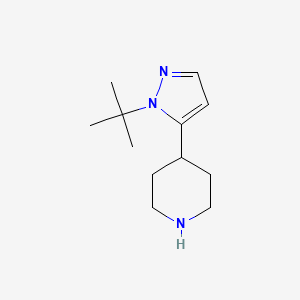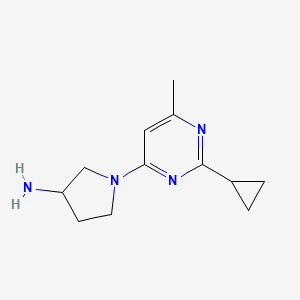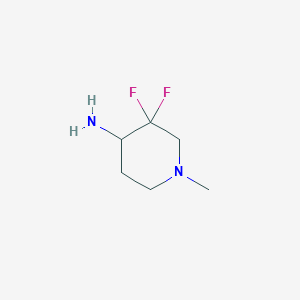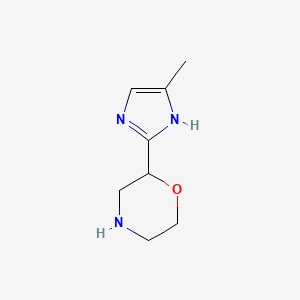![molecular formula C13H18ClN B11790214 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11790214.png)
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 1-(p-tolyl)-3-azabicyclo[311]heptane est un composé bicyclique doté d'une structure unique qui comprend un groupe p-tolyle et un squelette azabicycloheptane.
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La synthèse du chlorhydrate de 1-(p-tolyl)-3-azabicyclo[3.1.1]heptane implique généralement la réaction du 1-bromotricyclo[4.1.0.02,7]heptane avec la p-tolylsulfone dans des conditions photochimiques . La réaction se déroule via un mécanisme radicalaire, conduisant à la formation de la structure bicyclique souhaitée. Les conditions de réaction incluent souvent l'utilisation de rayonnement UV et de solvants comme le dichlorométhane .
Méthodes de Production Industrielle : Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement une mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour des lots plus importants et la garantie de la pureté et de la constance du produit final.
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de 1-(p-tolyl)-3-azabicyclo[3.1.1]heptane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du squelette azabicycloheptane.
Réactifs et Conditions Courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium.
Substitution : Agents halogénants ou nucléophiles dans des conditions appropriées.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la Recherche Scientifique
Le chlorhydrate de 1-(p-tolyl)-3-azabicyclo[3.1.1]heptane a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme un bloc de construction en synthèse organique pour créer des molécules plus complexes.
Industrie : Utilisé dans le développement de composés et de matériaux à haute densité énergétique avec des propriétés spécifiques.
Mécanisme d'Action
Le mécanisme d'action du chlorhydrate de 1-(p-tolyl)-3-azabicyclo[3.1.1]heptane implique son interaction avec des cibles moléculaires via sa structure bicyclique. Le squelette azabicycloheptane permet des interactions de liaison spécifiques avec les enzymes et les récepteurs, ce qui peut conduire à des effets biologiques. Les voies et les cibles moléculaires exactes sont encore en cours d'investigation .
Composés Similaires :
Dérivés du bicyclo[3.1.1]heptane : Ces composés partagent une structure bicyclique similaire mais peuvent avoir des substituants différents, ce qui conduit à des propriétés et des applications variées.
Aza-bicyclo[3.1.1]heptanes : Ces composés contiennent également un squelette azabicycloheptane mais diffèrent par les substituants liés à l'atome d'azote.
Unicité : Le chlorhydrate de 1-(p-tolyl)-3-azabicyclo[3.1.1]heptane est unique en raison de la présence du groupe p-tolyle, qui confère des propriétés chimiques et physiques spécifiques. Cela le rend particulièrement utile dans les applications où ces propriétés sont souhaitées.
Applications De Recherche Scientifique
1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of high-energy density compounds and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with molecular targets through its bicyclic structure. The azabicycloheptane framework allows for specific binding interactions with enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but may have different substituents, leading to varied properties and applications.
Aza-bicyclo[3.1.1]heptanes: These compounds also contain an azabicycloheptane framework but differ in the substituents attached to the nitrogen atom.
Uniqueness: 1-(p-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications where these properties are desired.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-10-2-4-12(5-3-10)13-6-11(7-13)8-14-9-13;/h2-5,11,14H,6-9H2,1H3;1H |
Clé InChI |
YKHNGBLOAPCTLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C23CC(C2)CNC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11790190.png)



